2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Nuclear Magnetic Resonance (NMR)
Predicted 1H and 13C NMR shifts based on structural analogs:
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| 1H | 1.30 (s, 12H) | Tetramethyl groups (C(CH₃)₂) |
| 1H | 3.85 (s, 3H) | Methoxy (-OCH₃) |
| 1H | 6.70–7.10 (m, 2H) | Aromatic protons (C-F adjacent) |
| 13C | 24.9 | Methyl carbons (C(CH₃)₂) |
| 13C | 56.1 | Methoxy carbon (-OCH₃) |
| 13C | 115–135 (multiple peaks) | Aromatic carbons (C-F coupling) |
Infrared (IR) Spectroscopy
- B-O stretching : ~1,360–1,400 cm⁻¹.
- C-F stretching : ~1,100–1,250 cm⁻¹.
- Aromatic C=C : ~1,450–1,600 cm⁻¹.
Properties
IUPAC Name |
2-(3,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF2O3/c1-12(2)13(3,4)19-14(18-12)9-6-8(15)7-10(16)11(9)17-5/h6-7H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKIBJQRCTUGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590382 | |
| Record name | 2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073354-50-3 | |
| Record name | 2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073354-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane class, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety profile.
- Molecular Formula : CHB FO
- Molecular Weight : 270.08 g/mol
- CAS Number : 754226-38-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Dioxaborolanes are known to influence enzyme activity and can act as inhibitors or modulators in various biochemical pathways. For instance, they may interact with enzymes involved in metabolic processes or signaling pathways.
Antiparasitic Activity
Recent studies have indicated that derivatives of dioxaborolanes exhibit significant antiparasitic properties. A notable study demonstrated that modifications in the molecular structure can enhance the activity against Plasmodium falciparum, the causative agent of malaria. The incorporation of polar functionalities and fluorine atoms were shown to improve aqueous solubility and metabolic stability while maintaining or enhancing antiparasitic efficacy .
Case Studies
- Antimalarial Efficacy :
- Metabolic Stability :
Data Table: Biological Activity Summary
| Activity Type | EC (μM) | Notes |
|---|---|---|
| Antiparasitic | 0.004 | Significant enhancement with fluorine |
| Metabolic Stability | CL = 70 μL/min/mg | Improved over non-fluorinated analogs |
| Cytotoxicity (HepG2) | Not significant | No cytotoxic effects observed |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that boron compounds can exhibit anticancer properties. The specific compound has been studied for its potential in targeting cancer cells. Studies have shown that boron compounds can be utilized in boron neutron capture therapy (BNCT), where they selectively accumulate in tumor cells and enhance the effectiveness of radiation therapy .
Drug Delivery Systems
The dioxaborolane moiety is known for its ability to form stable complexes with various biomolecules. This characteristic can be exploited in drug delivery systems where the compound acts as a carrier for therapeutic agents, improving their solubility and bioavailability .
Materials Science
Organic Electronics
The compound can serve as a precursor for the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorine atoms enhances the electron-withdrawing ability of the compound, which is beneficial for improving charge transport properties in these devices .
Polymer Chemistry
In polymer science, 2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a cross-linking agent or as a functional additive to modify the properties of polymers. Its ability to form stable bonds with various polymer matrices allows for the development of materials with tailored mechanical and thermal properties .
Organic Synthesis
Reagent in Cross-Coupling Reactions
This compound can act as a reagent in Suzuki-Miyaura cross-coupling reactions. The presence of the dioxaborolane group facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. This reaction is crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity, stability, and applications of pinacol boronates are highly dependent on the substituents on the aromatic ring. Below is a comparative analysis with key analogues:
Reactivity in Cross-Coupling Reactions
Electron-Withdrawing Groups (Cl, F) :
- Halogens (Cl, F) activate the aromatic ring for nucleophilic substitution and accelerate Suzuki couplings. For example, 2-(3,5-dichloro-2-methoxyphenyl)-... demonstrated efficient coupling with bromo-indazoles in anticancer agent synthesis .
- Fluorine’s electronegativity increases oxidative stability but may require optimized palladium catalysts for coupling .
Electron-Donating Groups (OCH₃, CH₃) :
Physical and Chemical Properties
- Solubility : Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO). Fluorinated variants may exhibit lower aqueous solubility.
- Stability : Fluorine and chlorine substituents reduce hydrolysis rates compared to unsubstituted boronates.
- Synthetic Accessibility : Difluoro and dimethoxy derivatives often require directed ortho-metalation or halogenation steps .
Key Research Findings
Industrial and Pharmaceutical Relevance
- Drug Development : Fluorinated boronates are prioritized for their metabolic stability and bioavailability. The target compound’s difluoro-methoxy structure aligns with trends in kinase inhibitor design .
- Material Science : Methoxy and methyl derivatives are used in optoelectronic materials due to their tunable electronic properties .
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the esterification of the corresponding arylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) to form the pinacol boronate ester. The key steps are:
- Starting Material: 3,5-difluoro-2-methoxyphenylboronic acid or its derivatives.
- Reagent: Pinacol.
- Reaction Conditions: Usually carried out under inert atmosphere at room temperature or mild heating.
- Purification: Column chromatography or recrystallization.
This method is favored due to its simplicity, high yield, and the stability of the resulting dioxaborolane ring structure.
Detailed Preparation via Boronic Acid Esterification
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 3,5-Difluoro-2-methoxyphenylboronic acid | Prepared or commercially sourced arylboronic acid as starting material. |
| 2 | Pinacol (1.05 equiv) | Reacted with boronic acid to form the boronate ester. |
| 3 | Solvent: Dichloromethane or Toluene | Common solvents for esterification reaction. |
| 4 | Temperature: Room temperature to 40 °C | Mild heating may be applied to accelerate reaction. |
| 5 | Time: 12–16 hours | Reaction allowed to proceed to completion under inert atmosphere (argon or nitrogen). |
| 6 | Work-up: Filtration and solvent removal | Reaction mixture filtered to remove solids and solvent evaporated under reduced pressure. |
| 7 | Purification: Column chromatography | Silica gel chromatography using hexane/ethyl acetate mixtures to isolate pure product. |
This method is based on classical boronic acid esterification, as described in related organoboron compound syntheses.
Alternative Preparation via Copper-Catalyzed Borylation
Recent research has demonstrated a copper-catalyzed borylation approach to prepare fluorinated arylboronate esters, which can be adapted for the target compound:
- Catalyst: Copper(I) chloride (CuCl).
- Ligand: Xantphos (a bidentate phosphine ligand).
- Base: Sodium tert-butoxide (NaOtBu).
- Boron Source: Bis(pinacolato)diboron (B2pin2).
- Solvent: Toluene.
- Temperature: Room temperature to 110 °C.
- Reaction Time: 12 hours.
In this method, the corresponding aryl halide or gem-difluorocyclopropene derivative undergoes borylation to form the boronate ester in one pot with high yields (up to 95–99% isolated yields reported). Methanol is often added to facilitate the reaction.
| Parameter | Details |
|---|---|
| Catalyst loading | 10 mol% CuCl |
| Ligand loading | 15 mol% Xantphos |
| Base loading | 12 mol% NaOtBu |
| Boron reagent | 2 equiv B2pin2 |
| Solvent | Toluene |
| Temperature | Room temperature to 110 °C |
| Reaction time | 12 hours |
| Atmosphere | Argon (inert) |
| Yield | 95–99% (isolated) |
This method provides a versatile and efficient route, especially for fluorinated arylboronates, and can be scaled up to multi-gram quantities.
Representative Experimental Procedure from Literature
A typical copper-catalyzed borylation procedure adapted for the synthesis of 2-(3,5-difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as follows:
- In an oven-dried flask under argon, CuCl (10 mol%), Xantphos (15 mol%), B2pin2 (2 equiv), and NaOtBu (12 mol%) are dissolved in toluene.
- The mixture is stirred at room temperature for 30 minutes.
- A solution of the aryl halide or gem-difluorocyclopropene derivative (1 equiv) in toluene is added.
- Methanol (2 equiv) is added to the reaction mixture.
- The reaction is stirred at room temperature or heated to 110 °C for 12 hours.
- After completion, the mixture is quenched with water and extracted with ethyl acetate.
- The organic layer is dried, filtered, and concentrated.
- The crude product is purified by silica gel chromatography to afford the pure boronate ester.
Analytical Data Supporting Successful Preparation
For confirmation of product identity and purity, the following analytical techniques are typically employed:
| Technique | Expected Results for this compound |
|---|---|
| 1H NMR | Aromatic protons showing characteristic doublets due to fluorine coupling; singlet for methoxy at ~3.7 ppm; methyl groups of pinacol ester as singlets near 1.2 ppm. |
| 13C NMR | Signals for aromatic carbons with fluorine coupling, methoxy carbon, and pinacol carbons. |
| 19F NMR | Two fluorine signals consistent with 3,5-difluoro substitution pattern. |
| Mass Spectrometry | Molecular ion peak at m/z 270.08 consistent with molecular weight. |
| Melting Point | Typically a yellow oil or crystalline solid depending on purity and preparation method. |
These data confirm the formation of the desired boronate ester and the integrity of the fluorinated aromatic ring.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Boronic acid esterification | 3,5-Difluoro-2-methoxyphenylboronic acid | Pinacol, DCM or toluene, rt or mild heat, 12–16 h | High (>90%) | Classical, straightforward, widely used |
| Copper-catalyzed borylation | Aryl halide or gem-difluorocyclopropene derivative | CuCl, Xantphos, NaOtBu, B2pin2, toluene, 12 h, 110 °C | 95–99% | One-pot, scalable, efficient for fluorinated substrates |
Q & A
Q. What is the primary role of 2-(3,5-Difluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling reactions?
This compound serves as a boronic ester reagent, enabling the formation of biaryl bonds in cross-coupling reactions. Methodologically, its utility lies in its stability under reaction conditions and compatibility with palladium catalysts. Researchers typically optimize parameters such as catalyst type (e.g., Pd(PPh₃)₄), base selection (e.g., K₂CO₃), and solvent polarity (e.g., THF or dioxane) to maximize yields .
Q. How is this compound synthesized, and what are the critical reaction conditions?
Synthesis involves reacting 3,5-difluoro-2-methoxyphenylboronic acid with pinacol under reflux in an inert atmosphere (e.g., nitrogen). Key steps include maintaining anhydrous conditions, controlling reaction temperature (typically 80–100°C), and purifying the product via column chromatography. The presence of electron-withdrawing fluorine groups necessitates careful handling to avoid decomposition .
Advanced Research Questions
Q. How do substituent effects (e.g., fluorine, methoxy) on the phenyl ring influence coupling efficiency?
The 3,5-difluoro and 2-methoxy substituents enhance electrophilicity and steric accessibility, improving oxidative addition with palladium catalysts. Comparative studies with analogs (e.g., dichlorophenyl or trifluoromethyl derivatives) reveal that electron-withdrawing groups stabilize the boronate intermediate, increasing reaction rates. Researchers use Hammett parameters to quantify substituent effects and predict reactivity .
Q. What strategies optimize reaction yields when coupling with electron-deficient aromatic substrates?
To address challenges like slow transmetalation or catalyst poisoning, researchers employ:
- Catalyst tuning : Bulky ligands (e.g., SPhos) reduce steric hindrance.
- Base selection : Stronger bases (e.g., Cs₂CO₃) facilitate boronate activation.
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) mitigates side reactions. Control experiments with structurally similar substrates (e.g., nitro- or cyano-substituted aryl halides) are critical for benchmarking .
Q. How is this compound characterized, and what analytical methods confirm its structural integrity?
Characterization involves:
- NMR spectroscopy : ¹⁹F NMR (δ ≈ -110 ppm for ortho-fluorine) and ¹¹B NMR (δ ≈ 30 ppm for boronate) confirm substitution patterns.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₃H₁₆B₂F₂O₃).
- X-ray crystallography : Resolves bond angles and steric effects of the tetramethyl dioxaborolane ring .
Q. How can researchers resolve contradictions in reported catalytic efficiencies across studies?
Discrepancies often arise from variations in solvent purity, trace moisture, or catalyst lot variability. To address this:
- Standardize protocols : Use anhydrous solvents and rigorously dry substrates.
- Control experiments : Compare results with reference compounds (e.g., 2,4-difluorophenyl analogs).
- Computational modeling : Density Functional Theory (DFT) calculates transition-state energies to rationalize yield differences .
Q. What are the implications of fluorine atoms in modulating reactivity and stability?
Fluorine’s electronegativity increases the boronate’s electrophilicity, accelerating transmetalation. However, steric effects from the 3,5-difluoro arrangement may hinder π-π stacking in certain substrates. Researchers use kinetic isotope effects and deuterated analogs to dissect electronic vs. steric contributions .
Methodological Tables
Table 1. Key Analytical Data for Structural Confirmation
Table 2. Substituent Effects on Suzuki-Miyaura Coupling Yields
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
